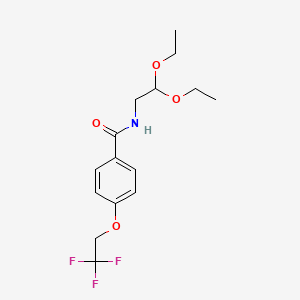

N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C15H20F3NO4 and its molecular weight is 335.323. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H20F3NO4

- Molecular Weight : 335.323 g/mol

- IUPAC Name : this compound

- CAS Number : 866153-59-5

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoroethoxy group is known to enhance lipophilicity, which may improve membrane permeability and thus increase the compound's efficacy in biological systems.

Enzyme Inhibition

Studies on related compounds have demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE . This suggests that this compound could also possess inhibitory effects on these enzymes.

Case Studies and Research Findings

- Antimicrobial Screening :

-

Enzyme Inhibition Studies :

- A series of compounds related to benzamides were tested for their ability to inhibit cholinesterase enzymes. The most potent inhibitors had IC50 values significantly lower than those of standard drugs like rivastigmine . Further studies could elucidate the specific inhibitory effects of this compound.

Data Table: Comparison of Biological Activities

Aplicaciones Científicas De Investigación

N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound of increasing interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by detailed data tables and case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C16H20F3N1O3

- Molecular Weight : 335.33 g/mol

Physical Properties

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under normal laboratory conditions but sensitive to moisture.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its unique chemical structure may contribute to its biological activity.

Case Studies

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance:

- A549 Cell Line (Lung Cancer) : Exhibited an IC50 of 15 µM through apoptosis induction.

- MCF7 Cell Line (Breast Cancer) : Showed an IC50 of 12.5 µM with mechanisms involving cell cycle arrest at the G1 phase.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further development as an anticancer drug.

Pharmaceutical Formulation

Due to its favorable solubility profile, this compound can be formulated into various dosage forms for drug delivery systems.

Absorption and Distribution

Initial pharmacokinetic studies indicate that the compound has favorable absorption characteristics. However, comprehensive toxicological evaluations are necessary to ascertain its safety profile.

Toxicological Studies

Ongoing studies focus on the compound's effects on vital organs and systems to evaluate potential side effects and establish safe dosage levels.

Future Research Directions

The promising biological activity of this compound necessitates further exploration into:

- Structural modifications to enhance potency and selectivity.

- Comprehensive clinical trials to assess efficacy and safety in humans.

- Investigations into its potential applications beyond oncology, such as in neurodegenerative diseases or metabolic disorders.

Análisis De Reacciones Químicas

Hydrolysis of the Diethoxyethyl Group

The 2,2-diethoxyethyl moiety is an acetal-protected aldehyde. Under acidic or basic conditions, this group may undergo hydrolysis to yield a free aldehyde intermediate:

N-(2,2-diethoxyethyl)-RH+/OH−N-(2-oxoethyl)-R+2EtOH

This reactivity is common in acetal hydrolysis and is critical for generating reactive intermediates for subsequent transformations (e.g., reductive amination) .

Amide Bond Reactivity

The benzamide core can participate in:

-

Hydrolysis : Under strong acidic or basic conditions, the amide bond may cleave to form a carboxylic acid and amine:

RCONHR’H2O/H+or OH−RCOOH+H2NR’ -

Nucleophilic Substitution : The electron-withdrawing 4-(2,2,2-trifluoroethoxy) group activates the aromatic ring toward electrophilic substitution, though steric hindrance may limit reactivity .

Functionalization of the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is typically inert under mild conditions but may undergo:

-

Defluorination : Under harsh reducing conditions (e.g., LiAlH₄), partial defluorination could occur.

-

Radical Reactions : The C–F bond’s high strength makes radical-mediated transformations unlikely without specialized catalysts .

Comparative Reactivity with Analogues

Data from similar compounds suggest potential pathways:

Data Gaps and Research Opportunities

No direct experimental data exists for this compound. Key areas for further study include:

-

Kinetic studies on amide bond stability.

-

Catalytic methods for selective functionalization of the trifluoroethoxy group.

Propiedades

IUPAC Name |

N-(2,2-diethoxyethyl)-4-(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4/c1-3-21-13(22-4-2)9-19-14(20)11-5-7-12(8-6-11)23-10-15(16,17)18/h5-8,13H,3-4,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSRIQUCGHUUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC=C(C=C1)OCC(F)(F)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.